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Compound of Interest

Compound Name: Vinzolidine

Cat. No.: B1204872 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase clinical

development of Vinzolidine, a semi-synthetic vinca alkaloid. The information is compiled from

available preclinical and clinical trial data to serve as a resource for researchers, scientists, and

professionals involved in drug development.

Introduction
Vinzolidine (VZL) is a semi-synthetic derivative of vinblastine, developed as an antineoplastic

agent. Like other vinca alkaloids, its mechanism of action is centered on the disruption of

microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.

Early-phase clinical trials in the 1980s investigated its safety, pharmacokinetics, and

preliminary efficacy in various malignancies. This document synthesizes the findings from

these foundational studies.

Preclinical Antitumor Activity
Vinzolidine demonstrated broad antitumor activity in preclinical studies, including in vitro and

in murine tumor models.

In Vitro Efficacy
In vitro studies utilizing the human tumor clonogenic assay (HTCA) established the sensitivity

of various tumor types to Vinzolidine. The assay measures the inhibition of tumor colony-
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forming units (TCFU).

Table 1: In Vitro Activity of Vinzolidine in the Human Tumor Clonogenic Assay

Tumor Type
Percentage of Cases with ≥50% Inhibition
of TCFU

Melanoma 48%

Lung Cancer 48%

Breast Cancer 40%

Renal Cancer 33%

Ovarian Cancer 24%

Colon Cancer 2 of 7 cases

Pancreatic Cancer 1 of 3 cases

Gastric Cancer 3 of 4 cases

Data compiled from a study emphasizing continuous drug exposure.

In Vivo Efficacy
While abstracts from early studies mention that Vinzolidine showed "broad anti-tumor activity

against murine tumor test systems," specific quantitative data from these in vivo studies, such

as tumor growth inhibition percentages or detailed outcomes in specific models like P388

leukemia or B16 melanoma, are not readily available in the public domain.

Mechanism of Action: Disruption of Microtubule
Dynamics
Vinzolidine, as a vinca alkaloid, exerts its cytotoxic effects by interfering with the

polymerization of tubulin, a key component of microtubules. This disruption of microtubule

dynamics leads to the arrest of the cell cycle in the M-phase (mitosis) and ultimately induces

apoptosis.
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Caption: Mechanism of action of Vinzolidine.

Early-Phase Clinical Trial Data
Vinzolidine was evaluated in Phase I and II clinical trials in patients with advanced cancers.

These studies explored both oral and intravenous formulations.

Phase I Clinical Trial: Intravenous Administration
A Phase I trial assessed the safety and pharmacokinetics of intravenous Vinzolidine.

Table 2: Summary of Phase I Intravenous Vinzolidine Trial[1]
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Parameter Value

Number of Patients 42

Dosing Schedule
Intravenous bolus on a three-day schedule

every 21 days

Dose-Limiting Toxicities Myelosuppression, Neuropathy

Evaluable Patients for Efficacy 30

Partial Remissions 5 (1 breast, 2 melanoma, 2 renal cancer)

Phase I Clinical Trial: Oral Administration
An oral formulation of Vinzolidine was also investigated in a Phase I setting.

Table 3: Summary of Phase I Oral Vinzolidine Trial[2]

Parameter Value

Dosing Schedule 1 day every 2 weeks

Recommended Dose (Good-risk) 35 mg/m²

Recommended Dose (Poor-risk) 30 mg/m²

Maximal Tolerated Dose 45 mg/m²

Dose-Limiting Toxicities
Severe neutropenia, Syndrome of inappropriate

antidiuretic hormone, Paralytic ileus

Significant Antitumor Responses 2 lymphoma, 1 squamous cell lung cancer

Phase II Clinical Trial: Oral Administration in Lymphoma
A Phase II study evaluated the efficacy of oral Vinzolidine in patients with lymphoma.

Table 4: Summary of Phase II Oral Vinzolidine Trial in Lymphoma[3]
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Parameter Value

Number of Patients 21 (heavily pretreated)

Partial Remissions (Hodgkin's Disease) 4 (50%)

Partial Remissions (Non-Hodgkin's Lymphoma) 1 (8%)

Significant Side Effects Neurotoxicity, Dose-related myelosuppression

Pharmacokinetic Profile
The pharmacokinetic properties of Vinzolidine were characterized for both intravenous and

oral formulations.

Table 5: Pharmacokinetic Parameters of Vinzolidine
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Parameter
Intravenous
Administration

Oral Administration

Model 2-compartment[1] Biphasic decay[4]

Terminal Half-life (t½) ~23 hours[1] Beta half-life: 172 hours[4]

Plasma Clearance
Mean: 0.054 ± 0.044 L/kg/h

(total tritium)[5]

Apparent plasma clearance

was dose-dependent[4]

Volume of Distribution
Mean: 14.3 ± 5.4 L/kg (total

tritium)[5]
-

Absorption (Oral) -

Rapidly absorbed, half-life of

absorption: 1 hour, peak at 4

hours[4]

Excretion
Mean urinary excretion: 13.6%

± 4.3% of radioactivity[5]

Total radiolabel recovered:

52.9% ± 11.4% (90% in feces)

[4]

Metabolism

Predominance of unchanged

VZL plus two unidentified

metabolites in plasma and

urine[5]

Predominantly unchanged VZL

in plasma, urine, and feces;

several unidentified

metabolites observed[4]

Experimental Protocols
Detailed experimental protocols for the analysis of Vinzolidine are not extensively published.

The following are representative methodologies based on the analysis of vinca alkaloids.

Representative Protocol: HPLC Analysis of Vinzolidine
in Plasma
This protocol is a representative example for the quantification of vinca alkaloids in plasma

using High-Performance Liquid Chromatography (HPLC).
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Start: Plasma Sample Collection

Sample Preparation:
- Protein precipitation

- Liquid-liquid extraction
- Solid-phase extraction

Injection into HPLC System

Chromatographic Separation:
- C18 reverse-phase column

- Isocratic or gradient elution with a mobile phase (e.g., acetonitrile/buffer)

Detection:
- UV absorbance

- Mass spectrometry (LC-MS)

Quantification:
- Peak area integration

- Comparison to a standard curve

End: Determination of Vinzolidine Concentration

Click to download full resolution via product page

Caption: A representative workflow for HPLC analysis.
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Methodology:

Sample Preparation: Plasma samples are processed to remove proteins and interfering

substances. This can be achieved through protein precipitation with a solvent like

acetonitrile, followed by liquid-liquid extraction or solid-phase extraction to concentrate the

analyte.

Chromatographic Separation: The prepared sample is injected into an HPLC system

equipped with a reverse-phase column (e.g., C18). A mobile phase, typically a mixture of an

organic solvent (e.g., acetonitrile) and an aqueous buffer, is used to separate Vinzolidine
from other components based on its hydrophobicity.

Detection: As the separated components elute from the column, they pass through a

detector. UV-Vis detection at a specific wavelength or mass spectrometry (for higher

sensitivity and specificity) can be employed.

Quantification: The concentration of Vinzolidine is determined by comparing the peak area

of the analyte in the sample to a standard curve generated from known concentrations of the

drug.

Representative Protocol: Human Tumor Clonogenic
Assay (HTCA)
This protocol outlines the general steps involved in assessing the in vitro antitumor activity of a

compound using the HTCA.

Methodology:

Tumor Sample Preparation: Fresh tumor tissue obtained from patients is mechanically and

enzymatically disaggregated to obtain a single-cell suspension.

Cell Culture: The tumor cells are suspended in a soft agar medium, which allows for the

growth of colonies from single progenitor cells. The cell suspension is plated in petri dishes.

Drug Exposure: Vinzolidine, at various concentrations, is added to the culture medium. The

exposure can be continuous or for a defined period.
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Incubation: The plates are incubated under standard cell culture conditions (37°C, 5% CO₂)

for a period that allows for colony formation (typically 1-3 weeks).

Colony Counting: After the incubation period, the number of colonies (typically defined as

clusters of >30 cells) in the drug-treated plates is counted and compared to the number of

colonies in control (untreated) plates.

Data Analysis: The percentage of inhibition of tumor colony-forming units (TCFU) is

calculated to determine the in vitro efficacy of the drug against that specific tumor type.

Conclusion
The early-phase clinical trials of Vinzolidine demonstrated its potential as an antitumor agent

against a range of malignancies, including melanoma, lung cancer, breast cancer, and

lymphomas.[1][2][3] Dose-limiting toxicities, primarily myelosuppression and neuropathy, were

identified for both oral and intravenous formulations.[1][2] The pharmacokinetic profile of

Vinzolidine was characterized by a long terminal half-life.[1][4] While preclinical studies

showed broad in vitro activity, further development of Vinzolidine appears to have been

limited, and it has not become a mainstream chemotherapeutic agent. This technical guide

provides a consolidated resource of the foundational data on Vinzolidine for the scientific and

drug development community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Non-antitumor vinca alkaloids reverse multidrug resistance in P388 leukemia cells in vitro
- PubMed [pubmed.ncbi.nlm.nih.gov]

3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC
[pmc.ncbi.nlm.nih.gov]

4. Frontiers | The Melding of Drug Screening Platforms for Melanoma [frontiersin.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1204872?utm_src=pdf-body
https://www.researchgate.net/figure/The-effect-of-in-vivo-CVme-treatment-on-B16-melanoma-growth-in-syngeneic-C57BL-6-mice-and_fig4_259681247
https://pubmed.ncbi.nlm.nih.gov/3082832/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8376555/
https://www.researchgate.net/figure/The-effect-of-in-vivo-CVme-treatment-on-B16-melanoma-growth-in-syngeneic-C57BL-6-mice-and_fig4_259681247
https://pubmed.ncbi.nlm.nih.gov/3082832/
https://www.benchchem.com/product/b1204872?utm_src=pdf-body
https://www.researchgate.net/figure/The-effect-of-in-vivo-CVme-treatment-on-B16-melanoma-growth-in-syngeneic-C57BL-6-mice-and_fig4_259681247
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2019.00512/full
https://www.benchchem.com/product/b1204872?utm_src=pdf-body
https://www.benchchem.com/product/b1204872?utm_src=pdf-body
https://www.benchchem.com/product/b1204872?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/The-effect-of-in-vivo-CVme-treatment-on-B16-melanoma-growth-in-syngeneic-C57BL-6-mice-and_fig4_259681247
https://pubmed.ncbi.nlm.nih.gov/3082832/
https://pubmed.ncbi.nlm.nih.gov/3082832/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8376555/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8376555/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2019.00512/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1204872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Preclinical in vivo antitumor activity of vinflunine, a novel fluorinated Vinca alkaloid -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Early-Phase Clinical Trials of Vinzolidine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1204872#early-phase-clinical-trials-of-vinzolidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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